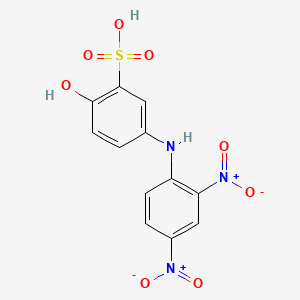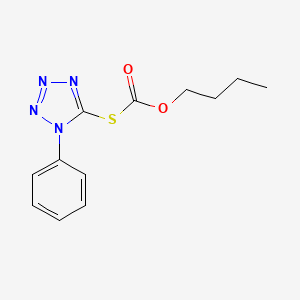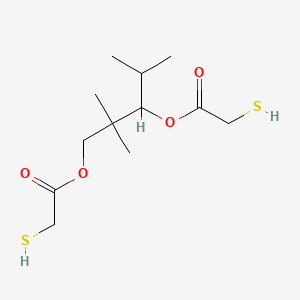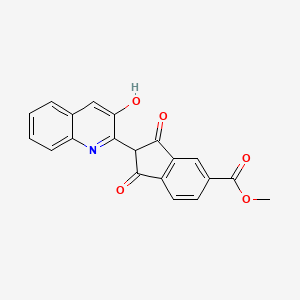
4-Phenyl-3-phenylsulfonylfuroxan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-3-phenylsulfonylfuroxan is a compound belonging to the class of furoxans, which are known for their nitric oxide (NO) donating properties.
Vorbereitungsmethoden
One common method is the post-ring introduction of substituents (PRIS) strategy, which allows for the direct synthesis of furoxan molecules . This method is preferred due to its efficiency and the stability it provides to the furoxan ring under various reaction conditions.
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale and yield.
Analyse Chemischer Reaktionen
4-Phenyl-3-phenylsulfonylfuroxan undergoes various chemical reactions, including:
Oxidation: This reaction is facilitated by the presence of the sulfonyl group, which can be further oxidized under specific conditions.
Reduction: The furoxan ring can be reduced, leading to the formation of different nitrogen-containing compounds.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
4-Phenyl-3-phenylsulfonylfuroxan has been extensively studied for its potential in various scientific fields:
Chemistry: It serves as a precursor for synthesizing other complex molecules due to its reactive furoxan ring.
Biology: The compound’s ability to release nitric oxide makes it a valuable tool in studying NO-related biological processes.
Wirkmechanismus
The primary mechanism by which 4-Phenyl-3-phenylsulfonylfuroxan exerts its effects is through the release of nitric oxide. This release occurs when the compound reacts with thiol-containing molecules, leading to high concentrations of NO. The nitric oxide then induces cellular apoptosis and necrosis, blocks the cell cycle, and inhibits cell migration and invasion . These actions are mediated through various molecular targets and pathways, including the activation of soluble guanylyl cyclase and the generation of reactive oxygen species.
Vergleich Mit ähnlichen Verbindungen
4-Phenyl-3-phenylsulfonylfuroxan can be compared with other furoxan derivatives, such as:
3-Substituted Coumarin and Phenylsulfonylfuroxan Hybrids: These compounds also exhibit potent anti-tumor activities and have been studied for their collateral sensitivity against multidrug-resistant cancer cell lines.
Quinazoline/Phenylsulfonylfuroxan Hybrids: These hybrids have shown significant antiproliferative activities and NO releasing abilities, similar to this compound.
The uniqueness of this compound lies in its specific structure, which allows for efficient NO release and its potential as a lead compound for developing new anti-tumor agents.
Eigenschaften
CAS-Nummer |
76016-72-3 |
|---|---|
Molekularformel |
C14H10N2O4S |
Molekulargewicht |
302.31 g/mol |
IUPAC-Name |
4-(benzenesulfonyl)-2-phenyl-1,2,5-oxadiazol-3-one |
InChI |
InChI=1S/C14H10N2O4S/c17-14-13(21(18,19)12-9-5-2-6-10-12)15-20-16(14)11-7-3-1-4-8-11/h1-10H |
InChI-Schlüssel |
CXYLRIASELQLJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C(=NO2)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



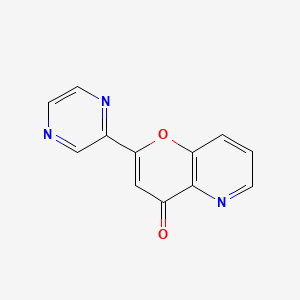
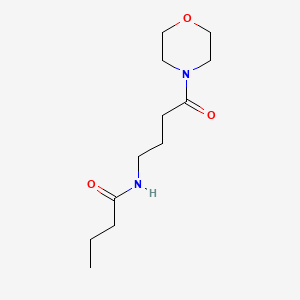
![Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate]](/img/structure/B12683976.png)



